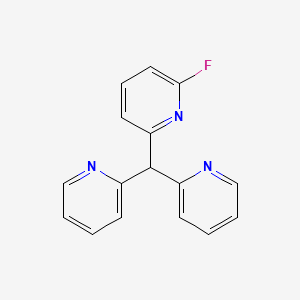
Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro-: is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a di-2-pyridinylmethyl group and a fluorine atom at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- typically involves the reaction of 2,6-diformylpyridine with di-2-pyridylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine: The compound’s ability to interact with biological targets has led to studies on its potential therapeutic applications. It is being explored for its anticancer and antimicrobial properties .
Industry: In the industrial sector, Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- is used in the synthesis of advanced materials and as a building block for the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the presence of the pyridine ring and the di-2-pyridinylmethyl group, which enhance its binding affinity .
Comparaison Avec Des Composés Similaires
Pyridine-2,6-dicarboxamide: Known for its ion recognition properties and ability to form complexes with metal ions.
2,6-Diformylpyridine: Used in the synthesis of various pyridine derivatives and coordination compounds.
Di-2-pyridyl ketone: Utilized in the preparation of metal complexes with unique structural and catalytic properties.
Uniqueness: Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- stands out due to the presence of the fluorine atom at the 6th position, which imparts unique electronic properties and enhances its reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
824967-91-1 |
|---|---|
Formule moléculaire |
C16H12FN3 |
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
2-(dipyridin-2-ylmethyl)-6-fluoropyridine |
InChI |
InChI=1S/C16H12FN3/c17-15-9-5-8-14(20-15)16(12-6-1-3-10-18-12)13-7-2-4-11-19-13/h1-11,16H |
Clé InChI |
CBWCUHIECAJYJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(C2=NC(=CC=C2)F)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
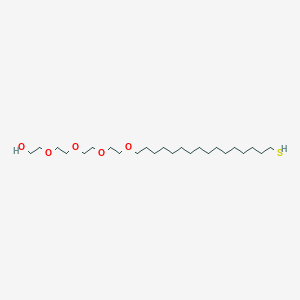

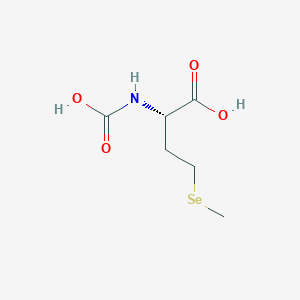
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
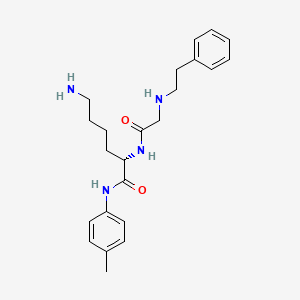
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
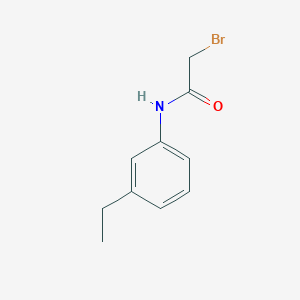
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
